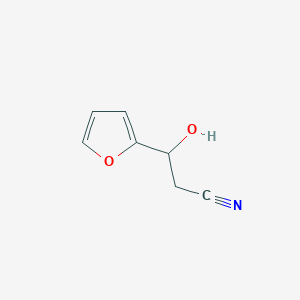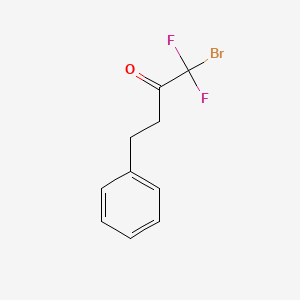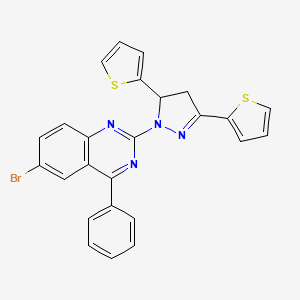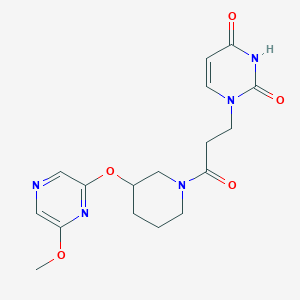![molecular formula C19H16F3N3O3 B2564144 Methyl-2-({2-[2-(Trifluormethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzoat CAS No. 692732-71-1](/img/structure/B2564144.png)
Methyl-2-({2-[2-(Trifluormethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate, is a molecule that contains a benzimidazole moiety with a trifluoromethyl group and a benzenecarboxylate ester. Benzimidazole derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of related benzimidazole compounds typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For trifluoromethyl-substituted benzimidazoles, the introduction of the trifluoromethyl group can be achieved through various synthetic routes, such as the use of trifluoro(chloro)methyl ketones . The synthesis of similar compounds has been reported to involve cyclization reactions, and the structures are often confirmed using NMR and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. DFT calculations, including energies, geometries, vibrational wavenumbers, and NMR, are also used to predict and confirm the molecular structure . The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule, as seen in the increased anionophoric activity of benzimidazole derivatives with electron-withdrawing substituents .
Chemical Reactions Analysis
Benzimidazole compounds can undergo various chemical reactions, including alkylation, acylation, and hydrogenation. The reactivity can be influenced by the presence of electron-withdrawing groups such as trifluoromethyl, which can enhance the electrophilic character of the molecule . The formation of different products can be controlled by reaction conditions, such as temperature and the presence of catalyst
Wissenschaftliche Forschungsanwendungen
- Eine kürzlich durchgeführte Studie hebt die lösungsmittelgesteuerte, basenfreie Synthese von Bis(trifluormethyl)cyclopropanen und Bis(trifluormethyl)pyrazolinen hervor. Die Forscher erreichten dies durch eine [2 + 1]- oder [3 + 2]-Cycloadditionsreaktion von 2-Trifluormethyl-1,3-konjugierten Enynen mit CF3CHN2. Wenn N,N-Dimethylacetamid (DMAc) als Lösungsmittel verwendet wurde, wurden Bis(trifluormethyl)pyrazoline erhalten. Im Gegensatz dazu führte die Änderung des Lösungsmittels zu 1,2-Dichlorethan (DCE) zur Bildung von Bis(trifluormethyl)cyclopropanen.
- Photoredox-Katalyse, angetrieben durch sichtbares Licht, ist ein leistungsstarkes Werkzeug in der synthetischen Chemie. Ruthenium(II)-Polypyridinkomplexe (z. B. [Ru(bpy)~3~]~2+~, wobei bpy = 2,2'-Bipyridin) und Iridium(III)-Cyclometallierte Derivate (z. B. fac-Ir(ppy)~3~, wobei ppy = 2-Phenylpyridin) werden üblicherweise für diesen Zweck verwendet . Die Trifluormethylgruppe in unserer Verbindung könnte möglicherweise an solchen katalytischen Reaktionen teilnehmen.
- Die Trifluormethylgruppe bietet ein einzigartiges Forschungsanwendungsgebiet. So ermöglicht sie beispielsweise die 19F-Markierung von Prolin und überwindet so das Fehlen gängiger NH-NMR-Reporter in Peptidyl-Prolyl-Fragmenten .
Synthese von Cyclopropanen und Pyrazolinen
Photoredox-Katalyse
19F-Markierung von Prolin
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-11(16(26)23-13-8-4-3-7-12(13)17(27)28-2)25-15-10-6-5-9-14(15)24-18(25)19(20,21)22/h3-11H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDSSGLQGVSPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564066.png)


![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)

![4-pyrrolidin-1-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2564076.png)

![3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2564081.png)

![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzenecarboxamide](/img/structure/B2564084.png)